molecular formula C10H13N3O2 B1378693 4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid CAS No. 1530799-71-3

4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid

Cat. No. B1378693
M. Wt: 207.23 g/mol
InChI Key: XVHAGZGVAMSNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid (4-ACPC) is a cyclic organic compound belonging to the family of pyrimidines. It has a molecular formula of C8H11N3O2 and is an important intermediate in the synthesis of both pharmaceuticals and agrochemicals. 4-ACPC has been used in a number of scientific research applications, including the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

  • Specific Scientific Field : Pharmacology and Medicinal Chemistry .
  • Summary of the Application : Pyrimidines, including “4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid”, are being studied for their potential anti-inflammatory effects . They are believed to inhibit the expression and activities of certain vital inflammatory mediators .

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

  • Specific Scientific Field : Pharmacology and Medicinal Chemistry .
  • Summary of the Application : Pyrimidines, including “4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid”, are being studied for their potential anti-inflammatory effects . They are believed to inhibit the expression and activities of certain vital inflammatory mediators .

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

  • Specific Scientific Field : Pharmacology and Medicinal Chemistry .
  • Summary of the Application : Pyrimidines, including “4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid”, are being studied for their potential anti-inflammatory effects . They are believed to inhibit the expression and activities of certain vital inflammatory mediators .

properties

IUPAC Name

4-amino-2-cyclopentylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-8-7(10(14)15)5-12-9(13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHAGZGVAMSNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=C(C(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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